3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide
Description
Properties
IUPAC Name |
3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(oxolan-2-ylmethyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2S/c20-14-5-3-13(4-6-14)17-11-23-15(12-26-19(23)22-17)7-8-18(24)21-10-16-2-1-9-25-16/h3-6,11-12,16H,1-2,7-10H2,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZVINJATWFISL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CCC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide is a derivative of imidazo[2,1-b]thiazole, a class of compounds known for their diverse pharmacological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C19H20ClN3O2S
- Molecular Weight : 389.9 g/mol
- CAS Number : 1040646-30-7
- IUPAC Name : 3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(oxolan-2-ylmethyl)propanamide
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. Notably, it has shown promising results against the MDA-MB-231 breast cancer cell line with an IC50 value of 1.4 μM , which is notably more potent than the reference drug sorafenib (IC50 = 5.2 μM) .
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Cell Proliferation : The compound disrupts cellular processes leading to reduced proliferation rates in cancer cells.
- Induction of Apoptosis : It may trigger apoptotic pathways, leading to programmed cell death in malignant cells.
- Targeting Specific Pathways : The imidazo[2,1-b]thiazole core structure is known to interact with various biological targets, enhancing its therapeutic potential .
Comparative Efficacy
A comparison of the efficacy of 3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide with other compounds is illustrated in the table below:
| Compound Name | IC50 (μM) | Target Cell Line |
|---|---|---|
| 3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide | 1.4 | MDA-MB-231 (breast cancer) |
| Sorafenib | 5.2 | MDA-MB-231 (breast cancer) |
| Compound X | 3.0 | A549 (lung cancer) |
Study on Cytotoxicity
In a study conducted by EvitaChem, the compound was evaluated for its cytotoxic effects on several cancer cell lines. The results confirmed its effectiveness against MDA-MB-231 cells and highlighted its potential as a lead compound for further development .
Mechanistic Insights
Further investigations into the mechanism revealed that the compound might modulate key signaling pathways involved in tumor growth and survival. For instance, it was noted that compounds with similar structures could inhibit specific kinases associated with cancer progression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1. Halogen Substituent Effects
Side Chain Modifications and Pharmacokinetic Implications
The propanamide-THF-methyl side chain distinguishes the target compound from analogs:
- This could improve bioavailability in vivo .
- Cyclohexyl-thioamide () : Compound 3a ’s thioamide and cyclohexyl group introduce steric bulk, possibly reducing membrane permeability but increasing target specificity .
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the imidazo[2,1-b]thiazole core. A common approach includes:
- Step 1 : Cyclization of 4-chlorophenyl-substituted precursors with thiazole derivatives under reflux conditions using polar aprotic solvents like DMF or DCM .
- Step 2 : Coupling the imidazo[2,1-b]thiazole intermediate with a tetrahydrofuran-methylamine derivative via amide bond formation. Triethylamine or HBTU are often used as catalysts for this step .
- Key Considerations : Temperature control (e.g., 0–5°C during sensitive steps) and purification via column chromatography are critical for high yields (>70%) and purity (>95%) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the integrity of the imidazo[2,1-b]thiazole core and the tetrahydrofuran-methylamide side chain. Aromatic protons (6.8–8.2 ppm) and methylene groups adjacent to the amide bond (2.5–3.5 ppm) are diagnostic .
- Infrared (IR) Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹) validate functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Accurately confirms molecular weight (e.g., [M+H]+ expected for C21H21ClN3O2S: 414.09) .
Q. What in vitro assays are recommended for initial biological activity screening?
- Methodological Answer :
- Cytotoxicity Assays : Use cancer cell lines (e.g., MDA-MB-231, HepG2) with MTT or SRB protocols. Compare IC50 values against controls like sorafenib .
- Enzyme Inhibition : Screen against kinases (e.g., VEGFR2) using fluorescence-based assays. For example, measure inhibitory rates at 20 µM and calculate IC50 via dose-response curves .
- Solubility Testing : Employ shake-flask methods in PBS (pH 7.4) or simulated biological fluids to guide formulation strategies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's bioactivity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with substituents on the 4-chlorophenyl (e.g., fluoro, methoxy) or tetrahydrofuran-methyl groups. Compare cytotoxicity and selectivity profiles .
- Core Modifications : Replace imidazo[2,1-b]thiazole with related heterocycles (e.g., imidazo[1,2-a]pyridine) to assess scaffold dependency .
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to targets like VEGFR2 .
Q. How to resolve contradictions in cytotoxicity data across different cell lines?
- Methodological Answer :
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, MDA-MB-231 cells may require 48-hour exposure for reliable IC50 determination .
- Mechanistic Profiling : Perform transcriptomic analysis (RNA-seq) to identify differential gene expression in sensitive vs. resistant cell lines. Pathway enrichment (e.g., apoptosis, proliferation) clarifies selectivity .
- Metabolic Stability Testing : Use liver microsomes to assess if metabolic degradation contributes to variable activity .
Q. What strategies are effective in elucidating the compound's mechanism of action?
- Methodological Answer :
- Target Identification : Employ affinity chromatography with a biotinylated analog to pull down binding proteins, followed by LC-MS/MS analysis .
- Kinase Profiling : Use a kinase inhibitor library (e.g., Eurofins KinaseProfiler) to identify inhibited targets at 1–10 µM concentrations .
- Apoptosis Assays : Measure caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC) in treated vs. untreated cells .
Q. How can computational modeling improve the compound's pharmacokinetic profile?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or pkCSM to predict logP, BBB permeability, and CYP450 interactions. Optimize logP <5 for enhanced solubility .
- Molecular Dynamics (MD) Simulations : Simulate binding to human serum albumin (HSA) to assess plasma protein binding and half-life .
- QSAR Models : Train models on analogs with known IC50 values to prioritize synthetic targets .
Q. What crystallography techniques are suitable for determining the compound's 3D structure?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
